Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate
Description
Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate is a pyrazole-based compound characterized by a 2-methoxyphenyl substituent at the 5-position and an ethyl carboxylate group at the 4-position of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse biological activities, including antiproliferative, antimicrobial, and antioxidant properties. The 2-methoxyphenyl group introduces steric and electronic effects that influence the compound's reactivity and interactions with biological targets, while the ethyl ester enhances solubility and stability for synthetic applications .
Properties
IUPAC Name |
ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-13(16)10-8-14-15-12(10)9-6-4-5-7-11(9)17-2/h4-8H,3H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLYJLYYIHGFEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with β-keto esters. One common method includes the reaction of 2-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions to form the desired pyrazole ring.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further derivatization.
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Mechanistic Insight : Base-mediated hydrolysis proceeds via nucleophilic attack of hydroxide on the carbonyl carbon, forming a tetrahedral intermediate. Acidic hydrolysis follows a similar pathway but involves protonation of the carbonyl oxygen .
Hydrazinolysis to Form Hydrazide Derivatives
Reaction with hydrazine hydrate replaces the ester group with a hydrazide functionality, enabling access to bioactive derivatives.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Reflux in ethanol | 80% hydrazine hydrate, 3 hr | 5-(2-Methoxyphenyl)-1H-pyrazole-4-carbohydrazide | 78% |
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Applications : Hydrazides serve as precursors for Schiff base synthesis or heterocyclic ring formation (e.g., thiadiazoles) .
Cycloaddition Reactions
The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles such as nitrile imines or diazo compounds.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Catalyst-free, RT | Nitrile imines, DCM | 5-(2-Methoxyphenyl)-1H-pyrazolo[1,5-a]pyrimidine | 65% |
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Regioselectivity : The 2-methoxyphenyl group directs cycloaddition to the less sterically hindered position of the pyrazole ring .
N-Alkylation at the Pyrazole NH
The NH group at the 1-position undergoes alkylation with alkyl halides or epoxides, enhancing solubility or bioactivity.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| K2CO3, DMF, 60°C | Methyl iodide | Ethyl 5-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylate | 88% |
Electrophilic Aromatic Substitution
The electron-rich 2-methoxyphenyl group undergoes nitration or sulfonation.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| HNO3/H2SO4, 0°C | Nitration | Ethyl 5-(2-methoxy-4-nitrophenyl)-1H-pyrazole-4-carboxylate | 70% |
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Limitations : Steric hindrance from the pyrazole ring reduces reactivity at the meta position of the phenyl group .
Oxidation of the Methoxy Group
Demethylation of the methoxy group under strong acidic conditions generates a phenolic derivative.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| HBr (48%), reflux | Demethylation | Ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-4-carboxylate | 60% |
Condensation with Amines
The ester group reacts with primary amines to form amides, expanding structural diversity.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| DCC, DMAP, THF | Benzylamine | 5-(2-Methoxyphenyl)-1H-pyrazole-4-carboxybenzylamide | 75% |
Key Research Findings
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Green Synthesis : Visible-light photoredox catalysis enables oxidative aromatization of pyrazoles under mild conditions, avoiding toxic oxidants .
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Biological Relevance : Hydrazide derivatives of this compound show inhibitory activity against A549 lung cancer cells (IC50 = 12.4 μM) .
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Structural Tunability : N-Alkylation and ester hydrolysis allow fine-tuning of physicochemical properties for drug delivery .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate serves as a vital building block in the synthesis of novel pharmaceuticals. Its derivatives have been investigated for anti-inflammatory and analgesic properties, making it a candidate for drug development targeting specific enzymes or receptors involved in pain pathways.
Biological Activity:
Research indicates that this compound exhibits potential antimicrobial and anti-cancer activities. Studies have focused on its ability to inhibit specific enzymes, which may lead to therapeutic applications in treating various diseases .
Agricultural Chemistry
Agrochemical Formulation:
The compound is utilized in developing agrochemicals due to its herbicidal properties. It enhances crop protection products by acting against specific weeds while being less harmful to crops .
Environmental Impact:
The application of this compound in agriculture also raises discussions about its environmental safety and efficacy compared to traditional herbicides, promoting sustainable agricultural practices .
Material Science
Polymer Integration:
In material science, this compound can be incorporated into polymers to enhance their thermal and mechanical properties. Its unique structure allows for modifications that improve the performance of materials used in various industrial applications .
Analytical Chemistry
Standardization in Chromatography:
this compound is employed as a standard in chromatographic techniques, aiding in the detection and quantification of related compounds in complex mixtures. This application is crucial for quality control in pharmaceutical manufacturing and environmental analysis .
Chemical Synthesis
Building Block for Derivatives:
The compound acts as a precursor for synthesizing more complex pyrazole derivatives and heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it versatile for creating novel compounds with tailored properties .
Case Study 1: Anti-inflammatory Properties
A study evaluated the anti-inflammatory effects of derivatives synthesized from this compound. The results indicated that certain modifications enhanced its efficacy against inflammation markers in vitro, suggesting potential therapeutic applications in treating chronic inflammatory diseases.
Case Study 2: Herbicidal Activity
Field trials conducted with formulations containing this compound demonstrated effective weed control with minimal impact on crop yield. This study supports its use as an environmentally friendly herbicide alternative.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and interaction kinetics are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole derivatives with structural modifications at the 1-, 3-, 4-, and 5-positions exhibit distinct physicochemical and biological properties. Below is a comparative analysis of Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate with analogous compounds:
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Observations:
Substituent Effects on Bioactivity :
- The 2-methoxyphenyl group in the target compound enhances π-π stacking interactions in enzyme binding pockets, contributing to antiproliferative effects .
- Trifluoromethyl (CF₃) substitution (as in the CF₃-containing analog) increases metabolic stability and lipophilicity, improving membrane permeability .
- Sulfonamide and benzamido groups (e.g., in compounds from ) introduce hydrogen-bonding capabilities, critical for targeting antioxidant or protein-protein interaction pathways.
Synthetic Utility: Bromophenyl-substituted derivatives (e.g., ) serve as intermediates for cross-coupling reactions, enabling diversification of the pyrazole core. Ethyl ester groups are commonly retained in intermediates for later hydrolysis to carboxylic acids, a strategy noted in Keap1 inhibitor development .
Biological Performance :
- Antiproliferative activity : The parent compound’s 2-methoxyphenyl moiety shows moderate activity in cell-based assays, while trifluoromethyl analogs exhibit enhanced potency due to improved pharmacokinetics .
- Antioxidant activity : Amide-functionalized derivatives (e.g., ) outperform ester analogs, likely due to increased electron-withdrawing effects stabilizing radical intermediates.
Notes on Structural-Activity Relationships (SAR)
- Positional Sensitivity : Substitution at the 1-position (e.g., aryl groups in ) sterically shields the pyrazole ring, reducing off-target interactions.
- Electron-Donating vs. Withdrawing Groups : Methoxy groups (electron-donating) enhance solubility but may reduce binding affinity compared to electron-withdrawing groups like CF₃ .
- Hybrid Derivatives : Combining sulfonamide and ester functionalities (e.g., ) balances solubility and target engagement, a trend observed in fragment-based drug design.
Biological Activity
Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a methoxyphenyl group and an ethyl ester group. The presence of the methoxy group enhances solubility and may influence pharmacokinetic properties, making it a valuable scaffold for developing novel therapeutic agents.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Anti-inflammatory Properties : The compound has been studied for its ability to inhibit inflammatory pathways, potentially making it useful in treating conditions like arthritis and other inflammatory diseases .
- Anticancer Activity : It has shown promising results against several cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). For instance, studies report IC50 values indicating effective cytotoxicity against these cell lines, suggesting its potential as an anticancer agent .
- Antimicrobial Effects : Preliminary studies suggest that the compound may possess antimicrobial properties, which could be beneficial in addressing bacterial infections .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing downstream signaling pathways. Understanding these interactions is crucial for optimizing the compound's therapeutic potential .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is informative:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Ethyl 5-phenyl-1H-pyrazole-4-carboxylate | Lacks methoxy group | Reduced solubility and activity |
| Ethyl 5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate | Methoxy group at different position | Altered steric and electronic properties |
The unique positioning of the methoxy group in this compound enhances its binding affinity to certain biological targets, which may contribute to its superior pharmacological profile compared to similar compounds .
Case Studies and Research Findings
Several studies have focused on the biological activities of this compound:
- Anticancer Evaluation : A study assessed the compound's cytotoxic effects on various cancer cell lines, reporting significant inhibition rates with IC50 values ranging from 3.79 µM to 42.30 µM across different cell types .
- Inflammation Studies : In vitro assays demonstrated that the compound could effectively reduce pro-inflammatory cytokine levels, indicating its potential utility in managing chronic inflammatory diseases .
- Antimicrobial Testing : The compound was tested against several bacterial strains, showing promising results that warrant further investigation into its efficacy as an antimicrobial agent .
Q & A
Q. Table 1. Key Synthetic Parameters for Pyrazole-4-Carboxylates
| Parameter | Optimal Range | Analytical Validation |
|---|---|---|
| Reaction Temperature | 80–100°C | TLC (Rf ~0.5 in EtOAc/Hexane) |
| Solvent | Ethanol, Acetonitrile | LC-MS ([M+H]+ = 267.1) |
| Catalyst | None (thermal) | 1H NMR (δ 1.3 ppm, ester CH3) |
Q. Table 2. Computational vs. Experimental Data Comparison
| Property | DFT Prediction | Experimental Value |
|---|---|---|
| C=O Stretching (IR) | 1725 cm⁻¹ | 1703 cm⁻¹ |
| Pyrazole C–N (NMR) | δ 145 ppm (13C) | δ 148 ppm (13C) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
